6-Methyl-5H-pyrrolo[2,3-E][1,2,4]triazine
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Overview
Description
6-Methyl-5H-pyrrolo[2,3-E][1,2,4]triazine is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5H-pyrrolo[2,3-E][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents under controlled conditions. For instance, the reaction of pyrrole with hydrazine derivatives followed by cyclization can yield the desired triazine compound .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize transition metal catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5H-pyrrolo[2,3-E][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
6-Methyl-5H-pyrrolo[2,3-E][1,2,4]triazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-5H-pyrrolo[2,3-E][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate various cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties and potential therapeutic applications.
Uniqueness
6-Methyl-5H-pyrrolo[2,3-E][1,2,4]triazine is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H6N4 |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
6-methyl-5H-pyrrolo[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C6H6N4/c1-4-2-5-6(9-4)7-3-8-10-5/h2-3H,1H3,(H,7,8,9) |
InChI Key |
RPDWFTSKLWSYQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=CN=N2 |
Origin of Product |
United States |
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